molecular formula C24H17FN6O3S B2994995 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 946359-77-9

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2994995
CAS No.: 946359-77-9
M. Wt: 488.5
InChI Key: ZNMXUGCZGKRMCQ-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative featuring a 4-fluorophenyl group at position 4, a 1H-indol-3-yl moiety at position 5 of the triazole ring, and a 4-nitrophenyl-substituted acetamide chain. The structural complexity of this molecule combines electron-withdrawing (fluorophenyl, nitrophenyl) and electron-donating (indole) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN6O3S/c25-15-5-9-17(10-6-15)30-23(20-13-26-21-4-2-1-3-19(20)21)28-29-24(30)35-14-22(32)27-16-7-11-18(12-8-16)31(33)34/h1-13,26H,14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMXUGCZGKRMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a sulfanyl group, and various aromatic substituents, which may contribute to its pharmacological properties.

The molecular formula for this compound is C20H14FN5O4SC_{20}H_{14}FN_{5}O_{4}S with a molecular weight of approximately 439.4 g/mol. Its structural features include:

PropertyValue
Molecular FormulaC20H14FN5O4S
Molecular Weight439.4 g/mol
IUPAC NameN-(4-fluoro-3-nitrophenyl)-2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
InChI KeyABSVSWZCMAFGEH-UHFFFAOYSA-N

The biological activity of this compound may involve interactions with specific enzymes or receptors in biological systems. The presence of functional groups such as the fluoro and nitro substituents enhances its binding affinity to molecular targets, potentially modulating their activity in therapeutic contexts. The compound's stability and reactivity are influenced by its molecular structure, particularly the arrangement of functional groups which can affect intermolecular interactions.

Biological Activities

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a wide range of biological activities including:

  • Anticancer Activity : Triazole derivatives have shown promise in inhibiting various cancer cell lines through mechanisms that may include the inhibition of tyrosine kinases and induction of apoptosis .
  • Antifungal and Antibacterial Properties : The triazole core is known for its antifungal and antibacterial activities, making it a significant pharmacophore in drug development .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting biochemical pathways related to cancer progression and microbial resistance .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar triazole compounds in various biological assays:

  • In Vitro Studies : Compounds with similar structures have demonstrated significant cytotoxic effects against cancer cell lines with GI50 values comparable to established chemotherapeutics like Doxorubicin . For instance, a study reported that triazole derivatives exhibited high antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • Structure-Activity Relationship (SAR) : The position and type of substituents on the triazole ring significantly influence biological activity. For example, modifications at the N-3 position have been correlated with enhanced anticancer potency .

Summary of Biological Activity

The biological activity of This compound suggests it is a promising candidate for further pharmacological evaluation. Its multifaceted interactions with biological targets may lead to the development of novel therapeutic agents.

Comparison with Similar Compounds

Key Observations:

Nitro groups (e.g., in the target compound and ) introduce strong electron-withdrawing effects, which could increase metabolic stability or modulate enzyme inhibition .

Anti-Exudative Activity :

  • Furan-containing triazole-acetamides () showed comparable efficacy to diclofenac in anti-exudative assays, suggesting that the indole and nitro groups in the target compound might similarly target inflammatory pathways .

Synthesis and Physical Properties :

  • The allyl and methoxy groups in may improve solubility compared to the nitro and fluorophenyl groups in the target compound, though this requires experimental validation .
  • High melting points (e.g., 507 K in for a nitro-containing triazole) suggest that the target compound may also exhibit strong crystallinity, impacting formulation strategies .

Research Findings and Implications

  • Structural Uniqueness : The combination of indole and nitrophenyl groups distinguishes the target compound from analogs with simpler aryl or heteroaryl substituents. This design may optimize both lipophilicity (via indole) and electronic properties (via nitro) for target engagement .
  • Synthetic Challenges : The synthesis of nitro-substituted triazoles (e.g., ) often involves multi-step reactions with moderate yields (e.g., 57% in ), suggesting similar complexities for the target compound .
  • Biological Potential: While direct data are lacking, the anti-exudative activity of furan-triazole derivatives () and the thermal stability of nitro-triazoles () provide a rationale for further testing the target compound in inflammation-related models .

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